Cas no 92-84-2 (Phenothiazine)

Yellow to greenish gray powder or flake crystals.Soluble in benzene,Soluble in ether and hot acetic acid,Slightly soluble in alcohol and mineral oil,Almost insoluble in petroleum ether;Chloroform and water.Color darkens after long storage,Easy to oxidize under sunlight,Can sublimate.This product is mainly used in acrylic acid as an excellent polymerization inhibitor of alkenyl monomers\Acrylate\Methacrylate\In the production of vinyl acetate.Also used in drugs\Synthesis of dyes\polyether\Antioxidant and rubber antioxidant.It is also used as an anthelmintic for livestock\Insecticides for fruit trees.
Phenothiazine structure
Phenothiazine structure
Phenothiazine
92-84-2
C12H9NS
199.271561384201
MFCD00005015
34669
7108

Phenothiazine Properties

Names and Identifiers

    • 10H-Phenothiazine
    • Dibenzo-p-thiazine
    • DIBENZOTHIAZINE
    • PHENOXUR
    • VERMITIN
    • 10H-Phenothiazin
    • Afi-Tiazin
    • Agrazine
    • Antiverm
    • Biverm
    • Contaverm
    • Contavern
    • Contraverm
    • Danikoropa
    • Dibenzoparathiazine
    • Phenothiazine
    • Phenothiazine Solution
    • Feeno
    • Phenosan
    • Phenthiazine
    • PTZ
    • 2,3:5,6-Dibenzo-1,4-thiazine
    • Thiodiphenylamine
    • Dibenzo-1,4-thiazine
    • Penthazine
    • Souframine
    • Reconox
    • Phenoverm
    • Fentiazin
    • Phenovis
    • Padophene
    • Nexarbol
    • Nemazine
    • Nemazene
    • Lethelmin
    • Fenoverm
    • Phenegic
    • Helmetina
    • Phenzeen
    • Orimon
    • Thiodiphenylamin
    • Wurm-Thional
    • Early bird wormer
    • Fenothiazine
    • Tiodifenilamina
    • Fenotiazina
    • Thiodifenylamine
    • ENT 38
    • Phe
    • Phenothiazine (6CI, 7CI, 8CI)
    • Antage TDP
    • NSC 2037
    • TDP-G
    • Phenothiazine,98%
    • DA-76809
    • Phenothiazine (INN)
    • PHENOTHIAZINE (USP-RS)
    • CS-0008338
    • Phenothiazine, >=98%
    • Phenothiazine [INN]
    • NSC-760392
    • SR-01000721844-4
    • AC-10429
    • NSC2037
    • NCGC00091146-01
    • NS00002986
    • WLN: T C666 BM ISJ
    • MLS003166904
    • BIDD:GT0831
    • Phenothiazine, United States Pharmacopeia (USP) Reference Standard
    • Fenotiazina [INN-Spanish]
    • Phenthiazinum
    • Tiodifenilamina [Italian]
    • Phenothiazine, SAJ first grade
    • Thiodiphenylamin [German]
    • s4251
    • Fenotiazina [Italian]
    • P0106
    • SR-01000721844
    • GS9EX7QNU6
    • PHENOTHIAZINE [MI]
    • NC00365
    • Caswell No. 652
    • BRD-K59597909-001-19-2
    • Phenothiazine, Vetec(TM) reagent grade, 98%
    • UNII-GS9EX7QNU6
    • D02601
    • XL-50
    • Oprea1_495637
    • AI3-00038
    • HMS3372C18
    • Nemazine (veterinary)
    • Thiodifenylamine [Dutch]
    • BP-31210
    • PROMETHAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
    • SCHEMBL2395921
    • HMS3394I13
    • HMS3652J21
    • HMS3885P13
    • CHEBI:37932
    • Phenothiazine [INN:NF]
    • 4-27-00-01214 (Beilstein Handbook Reference)
    • MLS001424182
    • PHENOTHIAZINE [GREEN BOOK]
    • AKOS000119180
    • ENT-38
    • CHEBI:38093
    • InChI=1/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13
    • SY004343
    • PHENOTHIAZINE [HSDB]
    • Tox21_111090_1
    • Tox21_111090
    • Nemazine [veterinary] (TN)
    • HMS1607G06
    • NSC760392
    • a phenothiazine
    • SW197745-2
    • Phenothiazinum (INN-Latin)
    • DTXCID301126
    • NCGC00091146-03
    • BRD-K59597909-001-17-6
    • MLS000069413
    • NCGC00091146-02
    • HMS2230N12
    • BBL011728
    • BDBM50012855
    • AB00572590_12
    • NCGC00091146-04
    • DTXSID5021126
    • MFCD00005015
    • NCGC00091146-08
    • EPA Pesticide Chemical Code 064501
    • EC 202-196-5
    • CAS-92-84-2
    • Phenothiazine, VETRANAL(TM), analytical standard
    • NSC-2037
    • DB11447
    • Phenothiazinum
    • CHEBI:37931
    • Fenothiazine [Dutch]
    • 92-84-2
    • EINECS 202-196-5
    • PHENOTHIAZINE [USP-RS]
    • HMS3715J12
    • 75788-67-9
    • phenothiazin
    • Phenothiazinum [INN-Latin]
    • STK205834
    • F0266-2850
    • PS-3980
    • W-100270
    • CCG-101115
    • CCRIS 5877
    • ALIMEMAZINE HEMITARTRATE IMPURITY C [EP IMPURITY]
    • F90393
    • Phenothiazine, purum, >=98.0% (GC)
    • HMS2052I13
    • BRD-K59597909-001-20-0
    • Opera_ID_1719
    • cid_7108
    • EN300-19084
    • PHENOTHIAZINE, REFERENCE STANDARD
    • SMR000059045
    • ALIMEMAZINE HEMITARTRATE IMPURITY C (EP IMPURITY)
    • Tox21_400010
    • Pharmakon1600-01506171
    • PHENOTHIAZINE [WHO-DD]
    • Q410846
    • NCGC00091146-05
    • MLS002152928
    • Z104472694
    • HSDB 5279
    • PROMETHAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • BRN 0143237
    • Fenotiazina (INN-Spanish)
    • HY-Y0055
    • SCHEMBL9114
    • SR-01000721844-3
    • Phenothiazine,C12H9NS,92-84-2
    • CHEMBL828
    • +Expand
    • MFCD00005015
    • WJFKNYWRSNBZNX-UHFFFAOYSA-N
    • 1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
    • S1C2C(=CC=CC=2)NC2C1=CC=CC=2
    • 143237

Computed Properties

  • 199.04600
  • 1
  • 2
  • 0
  • 199.04557
  • 14
  • 187
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.2
  • nothing
  • 0
  • 37.3

Experimental Properties

  • 4.03280
  • 37.33000
  • 7252
  • 1.6353
  • 2 mg/L (25 ºC)
  • 371 °C(lit.)
  • 182-187 °C (lit.)
  • 0.0±0.8 mmHg at 25°C
  • 202°C
  • 0.127mg/l
  • Yellow to green powder or flake crystals
  • 6 (10g/l, H2O, 20℃)(aqueous suspension)
  • Stable. Combustible. Incompatible with strong oxidizing agents, strong acids. May discolour upon exposure to light.
  • Soluble in diethyl ether, benzene, acetic acid, chloroform and petroleum Britain, slightly soluble in ethanol, insoluble in water.
  • Light Sensitive
  • 1.362

Phenothiazine Security Information

  • GHS07 GHS07
  • SN5075000
  • 1
  • S26-S36-S61-S36/37/39-S29
  • R36/38; R43; R51/53
  • Xi Xi N N
  • NONH for all modes of transport
  • H317,H413
  • P280
  • dangerous
  • Store at room temperature
  • 22-43-48/22-52/53
  • Warning
  • Yes
  • 8-23

Phenothiazine Customs Data

  • 29343090
  • China Customs Code:

    2934300000

    Overview:

    2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Phenothiazine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB52170-25g
Phenothiazine
92-84-2 98%
25g
$15.00 2024-07-18
Aaron
AR003A9I-25g
Phenothiazine
92-84-2 95%
25g
$3.00 2024-07-18
abcr
AB119356-250 g
Phenothiazine, 98%; .
92-84-2 98%
250 g
€59.60 2023-07-20
Ambeed
A224816-25g
Phenothiazine
92-84-2 98%
25g
$5.0 2024-05-30
Apollo Scientific
OR17816-250g
10H-Phenothiazine
92-84-2 99%
250g
£60.00 2023-09-02
Enamine
EN300-19084-0.05g
10H-phenothiazine
92-84-2 95%
0.05g
$19.0 2023-09-18
Key Organics Ltd
PS-3980-1MG
10H-Phenothiazine
92-84-2 >95%
1mg
£37.00 2023-09-09
Life Chemicals
F0266-2850-0.25g
Phenothiazine
92-84-2 95%+
0.25g
$18.0 2023-09-07
MedChemExpress
HY-Y0055-10mM*1mLinDMSO
Phenothiazine
92-84-2 99.14%
10mM*1mLinDMSO
¥550 2022-05-18
Oakwood
235702-1g
10H-Phenothiazine
92-84-2 98%
1g
$9.00 2024-07-19

Phenothiazine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
Reference
Catalyst- and additive-free chemoselective reduction of sulfoxides into sulfides using B2(OH)4 as a deoxygenative agent
Fan, Jixia; Du, Yifan; Zhao, Rongrong; Liu, Qixing; Zhou, Haifeng, Tetrahedron, 2023, 140,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
Reference
Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ;  25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ;  6 h, 110 °C
Reference
Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling
Das, Tonmoy Chitta; Imam Quadri, Syed Aziz; Farooqui, Mazahar, Letters in Organic Chemistry, 2019, 16(1), 16-24

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Ethyl acetate ;  30 min, 20 °C
1.2 Solvents: Water
Reference
Deacetylation of Unactivated Amide Bonds in Heterocyclic Systems Using t-BuOK
Yoo, Minjin; Jung, Kwan-Young, ChemistrySelect, 2018, 3(5), 1527-1530

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfur
Reference
Zeolite-catalyzed thionation of diphenyl-type compounds
Jiang, Wei; Wang, Qi Long; Ma, Yu Dao; Zuo, Bo Jun; Wang, Lei, Chinese Chemical Letters, 1997, 8(5), 381-384

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Ethyl acetate ;  2 h, 20 °C
1.2 Reagents: Water
Reference
One-Pot Tandem Access to Phenothiazine Derivatives from Acetanilide and 2-Bromothiophenol via Rhodium-Catalyzed C-H Thiolation and Copper-Catalyzed C-N Amination
Rui, Xiyan; Wang, Chao; Si, Dongjuan; Hui, Xuechao; Li, Keting; et al, Journal of Organic Chemistry, 2021, 86(9), 6622-6632

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfur ,  Hydrogen sulfide Catalysts: Iodine ;  rt → 180 °C; 30 min, 180 °C
Reference
Method of obtaining phenothiazine
, Russian Federation, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfur Catalysts: 12-Tungstophosphoric acid
Reference
Method for producing phenothiazine derivatives by cyclosulfurization of diphenylamine with sulfur
, Japan, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 120 °C
Reference
Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols
Dai, Chuan; Sun, Xiaofei; Tu, Xingzhao; Wu, Li; Zhan, Dan; et al, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Isopropanol ;  36 h, rt
Reference
Hydrogen bonding promoted simple and clean photo-induced reduction of C-X bond with isopropanol
Cao, Dawei; Yan, Chaoxian; Zhou, Panpan; Zeng, Huiying; Li, Chao-Jun, Chemical Communications (Cambridge, 2019, 55(6), 767-770

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ;  rt
Reference
Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes
Zhou, Yue; Zeng, Qingle; Zhang, Li, Synthetic Communications, 2017, 47(7), 710-715

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 150 °C; 150 °C → rt
1.2 Reagents: Water
Reference
Catalyst-free synthesis process of phenothiazine intermediate by cyclizaiton of 2-acetamidophenyl S-thioacetate and o-dihaloarene
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Tetrabutylammonium cyanide Solvents: Acetonitrile ;  30 min, rt
Reference
A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanism
Garg, Bhaskar; Ling, Yong-Chien, Chemical Communications (Cambridge, 2015, 51(42), 8809-8812

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Iodine ,  S8
Reference
Microwave-assisted phenothiazine preparation by thionation of diphenylamines
Filip, Sorin V.; Silberg, Ioan A.; Surducan, Emanoil; Vlassa, Mircea; Surducan, Vasile, Synthetic Communications, 1998, 28(2), 337-345

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Iodine ,  Sulfur ;  100 °C
Reference
Synthesis and anticonvulsant activity (chemo shock) of phenothiazine amino acid derivatives
Pandeya, Surendra Nath; Yadav, Meena K.; Tripathi, Laxmi, Chemical Science Transactions, 2013, 2(1), 123-128

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Thioacetamide ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  20 h, 120 °C
1.2 Reagents: Water
Reference
Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamide
Tao, Chuanzhou; Lv, Aifeng; Zhao, Nan; Yang, Shuai; Liu, Xiaolang; et al, Synlett, 2011, (1), 134-138

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Iodine ,  Sulfur ;  30 min, 180 - 200 °C
Reference
New class of potent antinociceptive and antiplatelet 10H-phenothiazine-1-acylhydrazone derivatives
Silva, Gildasio A.; Costa, Luciana M. M.; Brito, Fernanda C. F.; Miranda, Ana L. P.; Barreiro, Eliezer J.; et al, Bioorganic & Medicinal Chemistry, 2004, 12(12), 3149-3158

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Triethylborane ,  Potassium hydroxide Solvents: Tetrahydrofuran ;  24 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
Reference
Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores
Yao, Wubing ; Wang, Jiali; Zhong, Aiguo; Li, Jinshan; Yang, Jianguo, Organic Letters, 2020, 22(20), 8086-8090

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum oxide (MoO3) ,  Platinum ,  Titania ;  24 h, 120 °C
Reference
Hydrodeoxygenation of sulfoxides to sulfides by a Pt and MoOx co-loaded TiO2 catalyst
Touchy, Abeda Sultana; Hakim Siddiki, S. M. A.; Onodera, Wataru; Kon, Kenichi; Shimizu, Ken-ichi, Green Chemistry, 2016, 18(8), 2554-2560

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: S8 Catalysts: Iodine
Reference
Thiation under microwave irradiation I: synthesis of phenothiazines
Villemin, Didier; Vlieghe, Xavier, Sulfur Letters, 1998, 21(5), 191-198

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Reference
Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines
Shindo, Kimio; Ishikawa, Sumio; Nozoe, Tetsuo, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

Phenothiazine Raw materials

Phenothiazine Preparation Products

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Phenothiazine Related Literature

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